L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester
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Overview
Description
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester is a derivative of L-glutamic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds. The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester typically involves the protection of the amino group of L-glutamic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the final product is often subjected to rigorous quality control measures to ensure its suitability for use in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation through reactions with carboxylic acids or activated esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Peptide Coupling: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Fmoc Removal: L-Glutamic acid derivatives with exposed amino groups.
Peptide Coupling: Peptides with L-glutamic acid residues.
Hydrolysis: L-Glutamic acid
Scientific Research Applications
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function through the synthesis of specific peptide sequences.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for use in various applications, including as catalysts and in materials science
Mechanism of Action
The primary mechanism of action of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino group is free to participate in peptide bond formation. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides with high purity and yield .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(2-propen-1-yl) ester
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid
- Fmoc-Glu-OtBu (N-(9-Fluorenylmethoxycarbonyl)glutamic acid α-tert-butyl ester)
Uniqueness
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester is unique due to its specific protective group and ester functionality, which provide distinct reactivity and stability profiles. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential for achieving high yields and purity .
Properties
Molecular Formula |
C21H20NO6- |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/p-1/t18-/m0/s1 |
InChI Key |
GVVDKFNHFXLOQY-SFHVURJKSA-M |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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